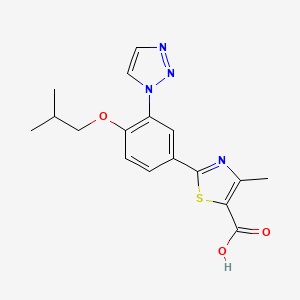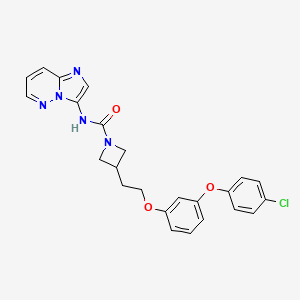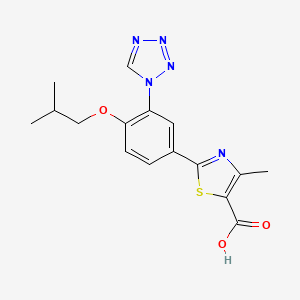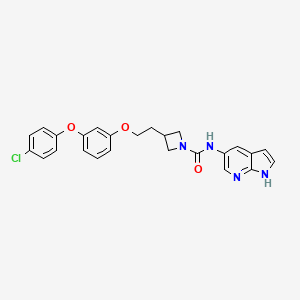![molecular formula C24H32N4O2S B10833010 N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)
N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50363773 is a small molecular drug with a molecular weight of 440.6. It is known for its inhibitory activity against SIRT1 and SIRT2 enzymes, which are involved in various cellular processes including aging, transcription, and apoptosis .
Preparation Methods
The preparation of BDBM50363773 involves several synthetic routes and reaction conditions. One common method includes the use of human recombinant enzymes in a fluorescence-based assay . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BDBM50363773 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BDBM50363773 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular processes such as aging and apoptosis.
Medicine: Explored for potential therapeutic applications in diseases related to enzyme dysregulation.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of BDBM50363773 involves the inhibition of SIRT1 and SIRT2 enzymes. These enzymes are involved in the regulation of various cellular processes, including aging, transcription, and apoptosis. By inhibiting these enzymes, BDBM50363773 can modulate these processes and exert its effects .
Comparison with Similar Compounds
BDBM50363773 is unique in its specific inhibitory activity against SIRT1 and SIRT2 enzymes. Similar compounds include other SIRT1 and SIRT2 inhibitors, such as EX-527 and Sirtinol. BDBM50363773 is distinguished by its specific molecular structure and inhibitory potency .
Properties
Molecular Formula |
C24H32N4O2S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H32N4O2S/c1-17(2)18-8-10-19(11-9-18)23(30)27-24(31)26-21-14-12-20(13-15-21)25-22(29)7-5-6-16-28(3)4/h8-15,17H,5-7,16H2,1-4H3,(H,25,29)(H2,26,27,30,31) |
InChI Key |
UTQHGPPEEJLEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)


![3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide](/img/structure/B10832963.png)


![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)

![6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid](/img/structure/B10832986.png)

![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)
